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Compound of Interest

Compound Name: Octyl thiomaltoside

Cat. No.: B174600 Get Quote

Technical Support Center: Managing Octyl
Thiomaltoside (OTM) Interference
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals manage high

background and other assay interferences caused by the non-ionic detergent Octyl
thiomaltoside (OTM).

Frequently Asked Questions (FAQs)
Q1: What is Octyl thiomaltoside (OTM) and why is it used in research?

Octyl thiomaltoside (OTM) is a non-ionic detergent. It is frequently used in biological

research, particularly for the solubilization and stabilization of membrane proteins.[1] Its non-

denaturing properties make it valuable for maintaining the native structure and function of

proteins during extraction and purification.

Q2: How does OTM cause high background and interfere with assays?

Like many non-ionic detergents, OTM can cause assay interference through several

mechanisms:

Non-specific Binding: OTM can bind to assay surfaces, such as ELISA plates or

nitrocellulose membranes, leading to a high background signal.[2][3] This is a common issue
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in immunoassays.

Interaction with Assay Reagents: Detergents can interact with colorimetric or fluorometric

reagents used in assays, either quenching or enhancing the signal, leading to inaccurate

readings.[4]

Impact on Protein Conformation: While generally mild, detergents can subtly alter protein

conformation, which may affect antibody-antigen binding kinetics in immunoassays.

Micelle Formation: Above its critical micelle concentration (CMC), OTM forms micelles that

can sequester assay reagents or analytes, preventing them from participating in the reaction.

Q3: At what concentration does OTM interfere with common protein assays?

The tolerance of protein assays to OTM varies. Based on data for the closely related

compound Octylthioglucoside, the following table summarizes the maximum compatible

concentrations for common protein assays. It is recommended to validate these concentrations

for your specific assay conditions.

Protein Assay Method
Maximum Compatible Concentration of
Octylthioglucoside

Pierce™ Rapid Gold BCA Protein Assay 10%

Pierce™ BCA Protein Assay 5%

Pierce™ Micro BCA Protein Assay 5%

Coomassie Plus™ (Bradford) Protein Assay 7%

Pierce™ 660nm Protein Assay 3%

Data sourced from Thermo Fisher Scientific protein assay compatibility table.[3]

Q4: What are some alternatives to OTM for membrane protein solubilization?

Several other detergents can be used for membrane protein solubilization, each with its own

properties and potential for assay interference. Some common alternatives include:
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n-Dodecyl β-D-maltoside (DDM)

n-Decyl-β-D-Maltopyranoside (DM)

Octyl-beta-glucoside (OG)

Lauryldimethylamine-N-oxide (LDAO)

Lauryl Maltose Neopentyl Glycol (LMNG)

The choice of detergent will depend on the specific protein and downstream application.[1]

Troubleshooting Guides
Problem: High background in my ELISA or other
immunoassay.
Q: How can I confirm that OTM is the cause of the high background?

A: To determine if OTM is the source of interference, run a control experiment where you

include OTM in your assay buffer at the same concentration as in your sample, but without the

analyte. If you observe a high signal in the absence of the analyte, OTM is likely contributing to

the background.

Q: What are the immediate steps I can take to reduce OTM-induced high background?

A: The simplest first step is to dilute your sample. This will reduce the concentration of OTM,

hopefully to a level that is compatible with your assay. However, ensure that your analyte of

interest remains at a detectable concentration after dilution.

Q: What are the more robust methods for removing OTM from my sample?

A: If dilution is not feasible, OTM can be removed from your sample using several methods.

Due to its relatively small micelle size, dialysis is an effective method for removing OTM.

Experimental Protocol: OTM Removal by Dialysis
This protocol is designed to remove Octyl thiomaltoside from a protein sample.
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Materials:

Protein sample containing OTM

Dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your protein of

interest (e.g., 10 kDa MWCO)

Dialysis buffer (a buffer in which your protein is stable and that does not contain any

detergents)

Large beaker

Stir plate and stir bar

Clips for dialysis tubing

Procedure:

Prepare the Dialysis Tubing: Cut a length of dialysis tubing sufficient to hold your sample with

extra space for buffer influx. Hydrate the tubing according to the manufacturer's instructions.

Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette your protein

sample into the tubing.

Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.

Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of dialysis

buffer (at least 200 times the volume of your sample). Place the beaker on a stir plate and

add a stir bar to the beaker (not inside the dialysis tubing). Stir gently at 4°C.

Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal removal, perform

at least two buffer changes. A common schedule is 4 hours, followed by a buffer change,

another 4 hours or overnight dialysis, another buffer change, and a final 2-4 hours of dialysis.

Sample Recovery: Carefully remove the dialysis tubing from the buffer. Gently dry the

outside of the tubing and unclip one end. Pipette the sample into a clean microfuge tube.
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Quantify Protein: After dialysis, re-quantify your protein concentration using a compatible

protein assay.

Problem: Inaccurate results in my protein quantitation
assay.
Q: Which protein assays are most and least susceptible to interference from OTM?

A: Based on compatibility data for Octylthioglucoside, BCA-based assays (such as the Pierce

Rapid Gold BCA and standard BCA assays) show a higher tolerance compared to dye-based

assays like the Pierce 660nm Protein Assay.[3] The Bradford assay (Coomassie Plus) also

shows good tolerance.[3]

Q: How can I correct for OTM interference in my protein assay?

A: The most effective way to account for OTM interference is to include OTM in your protein

standards at the same concentration present in your unknown samples. This will ensure that

the effect of the detergent is consistent across your standard curve and your samples, leading

to a more accurate protein concentration measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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